molecular formula C8H14O3 B3021155 (1R,2S)-Ethyl 2-hydroxycyclopentanecarboxylate CAS No. 2315-21-1

(1R,2S)-Ethyl 2-hydroxycyclopentanecarboxylate

Cat. No. B3021155
CAS RN: 2315-21-1
M. Wt: 158.19 g/mol
InChI Key: IIFIGGNBUOZGAB-RQJHMYQMSA-N
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Patent
US04385062

Procedure details

1st method: 10 g of sodium borohydride are added to a solution of 62.4 g (0.4 mole) of 2-oxo-cyclopentylcarboxylic acid ethyl ester in 200 ml of methanol cooled to 0° C. When the reaction, which is followed by thin layer chromatography, is completed, the reaction mixture is poured with caution into an aqueous solution saturated with NaH2PO4. By extracting with ethyl ether and subsequently evaporating off the solvent, a residue is obtained which is purified by under vacuum distillation yielding 44 g of 2-hydroxy-cyclopentylcarboxylic acid ethyl ester (b.p. 87° C./0.3 mmHg).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
62.4 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
[Compound]
Name
NaH2PO4
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[BH4-].[Na+].[CH2:3]([O:5][C:6]([CH:8]1[CH2:12][CH2:11][CH2:10][C:9]1=[O:13])=[O:7])[CH3:4]>CO>[CH2:3]([O:5][C:6]([CH:8]1[CH2:12][CH2:11][CH2:10][CH:9]1[OH:13])=[O:7])[CH3:4] |f:0.1|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
62.4 g
Type
reactant
Smiles
C(C)OC(=O)C1C(CCC1)=O
Name
Quantity
200 mL
Type
solvent
Smiles
CO
Step Two
Name
NaH2PO4
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
When the reaction, which
EXTRACTION
Type
EXTRACTION
Details
By extracting with ethyl ether
CUSTOM
Type
CUSTOM
Details
subsequently evaporating off the solvent
CUSTOM
Type
CUSTOM
Details
a residue is obtained which
DISTILLATION
Type
DISTILLATION
Details
is purified by under vacuum distillation

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(=O)C1C(CCC1)O
Measurements
Type Value Analysis
AMOUNT: MASS 44 g
YIELD: CALCULATEDPERCENTYIELD 69.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04385062

Procedure details

1st method: 10 g of sodium borohydride are added to a solution of 62.4 g (0.4 mole) of 2-oxo-cyclopentylcarboxylic acid ethyl ester in 200 ml of methanol cooled to 0° C. When the reaction, which is followed by thin layer chromatography, is completed, the reaction mixture is poured with caution into an aqueous solution saturated with NaH2PO4. By extracting with ethyl ether and subsequently evaporating off the solvent, a residue is obtained which is purified by under vacuum distillation yielding 44 g of 2-hydroxy-cyclopentylcarboxylic acid ethyl ester (b.p. 87° C./0.3 mmHg).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
62.4 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
[Compound]
Name
NaH2PO4
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[BH4-].[Na+].[CH2:3]([O:5][C:6]([CH:8]1[CH2:12][CH2:11][CH2:10][C:9]1=[O:13])=[O:7])[CH3:4]>CO>[CH2:3]([O:5][C:6]([CH:8]1[CH2:12][CH2:11][CH2:10][CH:9]1[OH:13])=[O:7])[CH3:4] |f:0.1|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
62.4 g
Type
reactant
Smiles
C(C)OC(=O)C1C(CCC1)=O
Name
Quantity
200 mL
Type
solvent
Smiles
CO
Step Two
Name
NaH2PO4
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
When the reaction, which
EXTRACTION
Type
EXTRACTION
Details
By extracting with ethyl ether
CUSTOM
Type
CUSTOM
Details
subsequently evaporating off the solvent
CUSTOM
Type
CUSTOM
Details
a residue is obtained which
DISTILLATION
Type
DISTILLATION
Details
is purified by under vacuum distillation

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(=O)C1C(CCC1)O
Measurements
Type Value Analysis
AMOUNT: MASS 44 g
YIELD: CALCULATEDPERCENTYIELD 69.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04385062

Procedure details

1st method: 10 g of sodium borohydride are added to a solution of 62.4 g (0.4 mole) of 2-oxo-cyclopentylcarboxylic acid ethyl ester in 200 ml of methanol cooled to 0° C. When the reaction, which is followed by thin layer chromatography, is completed, the reaction mixture is poured with caution into an aqueous solution saturated with NaH2PO4. By extracting with ethyl ether and subsequently evaporating off the solvent, a residue is obtained which is purified by under vacuum distillation yielding 44 g of 2-hydroxy-cyclopentylcarboxylic acid ethyl ester (b.p. 87° C./0.3 mmHg).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
62.4 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
[Compound]
Name
NaH2PO4
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[BH4-].[Na+].[CH2:3]([O:5][C:6]([CH:8]1[CH2:12][CH2:11][CH2:10][C:9]1=[O:13])=[O:7])[CH3:4]>CO>[CH2:3]([O:5][C:6]([CH:8]1[CH2:12][CH2:11][CH2:10][CH:9]1[OH:13])=[O:7])[CH3:4] |f:0.1|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
62.4 g
Type
reactant
Smiles
C(C)OC(=O)C1C(CCC1)=O
Name
Quantity
200 mL
Type
solvent
Smiles
CO
Step Two
Name
NaH2PO4
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
When the reaction, which
EXTRACTION
Type
EXTRACTION
Details
By extracting with ethyl ether
CUSTOM
Type
CUSTOM
Details
subsequently evaporating off the solvent
CUSTOM
Type
CUSTOM
Details
a residue is obtained which
DISTILLATION
Type
DISTILLATION
Details
is purified by under vacuum distillation

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(=O)C1C(CCC1)O
Measurements
Type Value Analysis
AMOUNT: MASS 44 g
YIELD: CALCULATEDPERCENTYIELD 69.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.